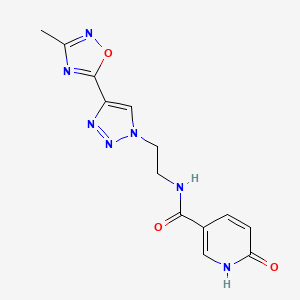

1-(3,5-Dimethoxyphenyl)-2-methylpropan-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule.

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product.Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.Physical And Chemical Properties Analysis

This involves the study of properties such as melting point, boiling point, solubility, and stability. It also includes studying the compound’s reactivity with other substances.Scientific Research Applications

Degradation of Nitrogen-containing Compounds

Advanced Oxidation Processes (AOPs) have shown efficacy in the degradation of nitrogen-containing compounds, such as aromatic and aliphatic amines, which are resistant to conventional degradation processes. These compounds, widely used in textile, agricultural, and chemical industries, pose a global concern due to their toxic and hazardous degradation products in water. Research indicates that ozone and Fenton processes are particularly reactive towards most amines, highlighting the sensitivity of amine degradation to pH and the promising use of cavitation as a pre-treatment method for cost reduction. Hybrid methods under optimized conditions offer synergistic effects, tailoring specific effluents to enhance the efficiency of compound degradation (Bhat & Gogate, 2021).

Synthesis via Reductive Amination

Reductive amination, involving aldehydes or ketones with ammonia or an amine, serves as a crucial method for amine synthesis, leveraging hydrogen as an inexpensive and abundantly available reducing agent. This process is pivotal in producing primary, secondary, and tertiary alkyl amines, key functional groups in pharmaceuticals, agrochemicals, or materials. The review underscores the progress in catalyst development, particularly nanostructured heterogeneous catalysts based on earth-abundant metals, emphasizing the expansive product scope and efficiency of the reductive amination process (Irrgang & Kempe, 2020).

Environmental and Aquatic Toxicity of Amines

The presence of amines and amine-related compounds in surface waters, stemming from both anthropogenic and natural sources, raises concerns about their environmental fate and toxicity. Despite the analytical challenges in determining ambient levels, the concentrations reported often fall below detection levels or are very low, suggesting that at current environmental concentrations, amines might not pose a significant toxicological concern. However, their role as precursors in the formation of nitrosamines and nitramines could potentially contaminate drinking water supplies with carcinogenic compounds, necessitating further research on their prevalence and toxicity in natural waters (Poste, Grung, & Wright, 2014).

Safety And Hazards

This involves studying the toxicity of the compound and understanding the precautions that need to be taken while handling it. It includes information on the compound’s flammability, corrosiveness, and environmental impact.

Future Directions

This involves a discussion of potential future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new reactions that could be explored.

properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)-2-methylpropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-12(2,13)8-9-5-10(14-3)7-11(6-9)15-4/h5-7H,8,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWOWWCKUPNSCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC(=CC(=C1)OC)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dimethoxyphenyl)-2-methylpropan-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2927701.png)

![(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/no-structure.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2927710.png)

![3-bromo-1H-pyrrolo[2,3-c]pyridine hydrobromide](/img/structure/B2927716.png)